molecular formula C9H10O3 B1209934 2-(4-Hydroxyphenyl)propanoic acid CAS No. 938-96-5

2-(4-Hydroxyphenyl)propanoic acid

Cat. No. B1209934
Key on ui cas rn: 938-96-5
M. Wt: 166.17 g/mol
InChI Key: ZHMMPVANGNPCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642376

Procedure details

To a solution of potassium hydroxide (0.185 g; 0.0039 mole) in water (18 ml), 2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane (1 g, 0.0031 mole) is added, and the mixture is kept under a nitrogen atmosphere at room temperature for 30 minutes. After this time, potassium hydroxide (0.5 g; 0.089 mole) is added, and the mixture is refluxed for 1 hour. The reaction mixture is then submitted to successive treatments with HCl, with NaHCO3 and once again with HCl as described in Example 1c. 2-(4'-Hydroxyphenyl)-propionic acid is obtained (0.385 g; 0.0023 mole; yield of 75%). Its characteristics are identical to those given for the product of Example 1.
Quantity
0.185 g
Type
reactant
Reaction Step One
Name
2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br[CH:4]([C:6]1([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)OCC(C)(C)CO1)C.Cl.[C:22]([O-])([OH:24])=[O:23].[Na+]>O>[OH:20][C:17]1[CH:16]=[CH:15][C:14]([CH:6]([CH3:4])[C:22]([OH:24])=[O:23])=[CH:19][CH:18]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.185 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane
Quantity
1 g
Type
reactant
Smiles
BrC(C)C1(OCC(CO1)(C)C)C1=CC=C(C=C1)O
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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